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Compound of Interest

Compound Name:
2-(2-Bromophenoxy)-N-

methylethanamine

CAS No.: 915920-44-4

Cat. No.: B1341840

Get Quote

Strategic Overview & Pharmacophore Significance
The N-methyl-aryloxyethanamine motif (

) represents a privileged scaffold in neuropsychiatric drug discovery. It serves as the core
pharmacophore for a class of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-
Norepinephrine Reuptake Inhibitors (SNRIs), including analogs of Atomoxetine, Fluoxetine, and
Nisoxetine.

The physicochemical utility of this scaffold lies in its ability to position an aromatic lipophilic

domain (for receptor binding) at a precise distance from a basic amine (for ionic interaction with

aspartate residues in transporter proteins), linked by a flexible ether chain.

Key Synthetic Challenges
Chemoselectivity of Alkylation: Preventing C-alkylation of the phenol ring while favoring O-

alkylation.
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Amine Speciation: The critical difficulty in synthesizing secondary amines (N-methyl) is

avoiding over-alkylation to tertiary amines or quaternary ammonium salts.

Purification: Efficiently separating the desired secondary amine from primary amine starting

materials and tertiary amine byproducts.

Retrosynthetic Logic & Pathway Design
We approach this synthesis via two distinct logical disconnects. The choice of pathway

depends on the stage of development (Discovery vs. Scale-up).

Target: N-methyl-aryloxyethanamine
(Ar-O-CH2-CH2-NH-Me)

Route A: Nucleophilic Displacement
(Industrial/Robust)

Disconnection 1

Route B: Mitsunobu Coupling
(Discovery/High Precision)

Disconnection 2

Phenol (Ar-OH) 1-Bromo-2-chloroethane Methylamine (excess) Phenol (Ar-OH) N-Boc-N-methyl-aminoethanol

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Protocol A: The "Displacement" Route (Scale-Up
Preferred)
Principle: This route utilizes a Williamson ether synthesis followed by a nucleophilic

substitution. It is preferred for scale-up due to the low cost of reagents (1-bromo-2-

chloroethane) and the avoidance of heavy phosphine byproducts typical of Mitsunobu

reactions.
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Step 1: O-Alkylation (Ether Formation)
Reaction:

Reagents: Phenol derivative (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq),

(2.0 eq).

Solvent: Acetonitrile (

) or Acetone.

Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for Finkelstein exchange to activate the

chloride if reaction is sluggish.

Procedure:

Dissolve the phenol (10 mmol) in acetonitrile (50 mL).

Add anhydrous

(20 mmol). Stir for 15 min to form the phenoxide.

Add 1-bromo-2-chloroethane (15 mmol). Note: We use the bromo-chloro linker because the

bromide is selectively displaced by the phenol, leaving the chloride intact for the next step.

Reflux at 80°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc).

Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH

(to remove unreacted phenol) and Brine. Dry over

.[1]

Step 2: Amination (The "Over-Alkylation" Control)
Reaction:

Reagents: Chloro-intermediate from Step 1, Methylamine (33% in EtOH or 40% aq.).
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Critical Parameter:Stoichiometry. You must use a large excess of methylamine (10–20

equivalents) to statistically favor the mono-alkylation of the amine.

Procedure:

Place the chloro-ether intermediate (5 mmol) in a pressure tube or autoclave.

Add Methylamine solution (50–100 mmol, ~10–20 eq).

Add NaI (0.5 mmol) as a catalyst.

Seal and heat to 60–80°C for 24 hours. Safety: Pressure generation.

Workup: Concentrate to remove excess methylamine and ethanol. The residue contains the

product as a hydrohalide salt.

Protocol B: The Mitsunobu Route (Discovery
Preferred)
Principle: This route builds the ether bond after the nitrogen stereochemistry or substitution is

established. It is ideal when the phenol is expensive or sensitive to harsh alkylation conditions.

Reaction:

Reagents & Setup
Nucleophile: Phenol derivative (1.0 eq).

Alcohol:N-Boc-N-methyl-2-aminoethanol (1.2 eq).

Reductant: Triphenylphosphine (

, 1.5 eq).[1]

Oxidant: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq).[1]

Solvent: Anhydrous THF or Toluene.
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Detailed Procedure
Preparation: In a flame-dried flask under

, dissolve Phenol (1.0 eq), Alcohol (1.2 eq), and

(1.5 eq) in anhydrous THF (0.1 M concentration).

Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes. Control

exotherm.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

Quench: Add water (2 mL) to quench excess DIAD.

Deprotection (One-Pot Optional): The intermediate is the Boc-protected amine. To liberate

the N-methyl amine, treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 2

hours.

Purification Strategy: The "Acid-Base Switch"
Isolating secondary amines from neutral byproducts (like

from Mitsunobu) or unreacted halides is best achieved via chemical extraction rather than
chromatography alone.
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Step Phase pH Action Mechanism

1 Organic (EtOAc) Neutral
Extract with 1M

HCl

Protonation: The

amine becomes

(water soluble).

Neutral

impurities stay in

organic.

2 Aqueous Acidic (<2) Wash with Ether

Wash: Removes

trapped non-

basic organic

impurities.

3 Aqueous Basic (>12)
Add NaOH,

Extract with DCM

Free Basing:

Converts salt

back to

(organic soluble).

4 Organic (DCM) Basic
Dry &

Concentrate

Isolation: Yields

pure amine.[2]

Comparative Data & Decision Matrix
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Feature Protocol A (Displacement) Protocol B (Mitsunobu)

Step Count 2 Steps
2 Steps (Coupling +

Deprotection)

Atom Economy High
Low (Generates

, Hydrazine)

Cost Low
High (DIAD/Phosphines are

pricey)

N-Methyl Selectivity
Moderate (Requires excess

amine)

Perfect (Controlled by Boc

group)

Substrate Scope Robust for simple phenols
Best for sterically hindered

phenols

Troubleshooting & Critical Process Parameters
(CPP)
Controlling the "N-Methylation"
If Protocol A yields too much tertiary amine (dimethylated byproduct), switch to a Reductive

Amination approach on the aldehyde intermediate:

Synthesize

(via oxidation of the alcohol).

React with

followed by

. Reference: Reductive amination protocols typically yield higher selectivity for secondary
amines compared to direct alkylation.

Safety Considerations
1-Bromo-2-chloroethane: Potential carcinogen and lachrymator. Handle in a fume hood.
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DIAD/DEAD: Shock sensitive and toxic. Store cold.

Pressurized Amination: When heating methylamine in a sealed vessel, ensure the glassware

is rated for pressure or use a stainless steel autoclave.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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